molecular formula C21H28N2S3 B12701299 Bis((4-butylthiophenyl)amino)methane-1-thione CAS No. 94966-88-8

Bis((4-butylthiophenyl)amino)methane-1-thione

Cat. No.: B12701299
CAS No.: 94966-88-8
M. Wt: 404.7 g/mol
InChI Key: YLXUEARYMIFJEZ-UHFFFAOYSA-N
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Description

Bis((4-butylthiophenyl)amino)methane-1-thione is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((4-butylthiophenyl)amino)methane-1-thione typically involves the reaction of 4-butylthiophenylamine with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which then undergoes cyclization to form the desired thioamide. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Bis((4-butylthiophenyl)amino)methane-1-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thioamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.

    Substitution: Halides or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis((4-butylthiophenyl)amino)methane-1-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Bis((4-butylthiophenyl)amino)methane-1-thione exerts its effects involves the interaction of the thioamide group with various molecular targets. The sulfur atom in the thioamide group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and other biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis((4-butylthiophenyl)amino)methane-1-thione is unique due to the presence of the butylthiophenyl group, which imparts distinct hydrophobic and electronic properties. This makes it particularly suitable for applications in materials science and as a ligand in coordination chemistry. Additionally, its potential biological activities make it a promising candidate for further research in medicinal chemistry.

Properties

CAS No.

94966-88-8

Molecular Formula

C21H28N2S3

Molecular Weight

404.7 g/mol

IUPAC Name

1,3-bis(4-butylsulfanylphenyl)thiourea

InChI

InChI=1S/C21H28N2S3/c1-3-5-15-25-19-11-7-17(8-12-19)22-21(24)23-18-9-13-20(14-10-18)26-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3,(H2,22,23,24)

InChI Key

YLXUEARYMIFJEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)SCCCC

Origin of Product

United States

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